molecular formula C25H23N3O2 B063920 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine CAS No. 185346-20-7

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

Cat. No.: B063920
CAS No.: 185346-20-7
M. Wt: 397.5 g/mol
InChI Key: WAQJMWVRZVOTCH-ZCVTWQBDSA-N
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Description

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic chemistry. Its unique structure, which includes two oxazoline rings attached to a pyridine core, allows for high selectivity and efficiency in catalytic reactions .

Scientific Research Applications

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with (4S,5S)-4-methyl-5-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Coordination Complexes: Metal-ligand complexes that are used in catalysis.

    Substituted Derivatives: Products where the oxazoline rings have been modified by nucleophiles.

    Oxidized or Reduced Forms: Compounds resulting from redox reactions.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine involves its ability to coordinate with metal centers, forming stable complexes. These metal-ligand complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The oxazoline rings provide chiral environments that facilitate enantioselective transformations, making this compound highly effective in asymmetric synthesis .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine stands out due to its high enantioselectivity and stability when forming metal complexes. Its unique structure allows for efficient catalysis in a variety of reactions, making it a versatile and valuable compound in both academic and industrial settings .

Properties

IUPAC Name

(4S,5S)-4-methyl-2-[6-[(4S,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQJMWVRZVOTCH-ZCVTWQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185346-20-7
Record name 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
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